molecular formula C14H19N3O2 B2475279 4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide CAS No. 2097868-87-4

4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B2475279
CAS No.: 2097868-87-4
M. Wt: 261.325
InChI Key: RAKAQYJQYPDEBH-UHFFFAOYSA-N
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Description

4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the pyridine ring and the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide
  • 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
  • 4-tert-butyl-2-oxo-N-(pyridin-5-yl)pyrrolidine-3-carboxamide

Uniqueness

4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This unique structure may result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)10-8-16-12(18)11(10)13(19)17-9-4-6-15-7-5-9/h4-7,10-11H,8H2,1-3H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKAQYJQYPDEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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